molecular formula C12H22N2O B6151370 N-(azepan-4-yl)-N-cyclobutylacetamide CAS No. 1804129-47-2

N-(azepan-4-yl)-N-cyclobutylacetamide

Katalognummer: B6151370
CAS-Nummer: 1804129-47-2
Molekulargewicht: 210.32 g/mol
InChI-Schlüssel: WGOYOQVDTMEVLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(azepan-4-yl)-N-cyclobutylacetamide is an organic compound that features a seven-membered azepane ring and a cyclobutyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-4-yl)-N-cyclobutylacetamide typically involves the reaction of azepane with cyclobutylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Azepane: Azepane can be synthesized through the reduction of azepanone using a suitable reducing agent such as lithium aluminum hydride.

    Reaction with Cyclobutylamine: The azepane is then reacted with cyclobutylamine in the presence of a catalyst to form the intermediate product.

    Acetylation: The intermediate product is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(azepan-4-yl)-N-cyclobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(azepan-4-yl)-N-cyclobutylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for the synthesis of novel materials with specific mechanical and chemical properties.

    Biological Research: It is used in studies investigating the interactions of cyclic amides with biological macromolecules.

Wirkmechanismus

The mechanism by which N-(azepan-4-yl)-N-cyclobutylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(azepan-4-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a cyclobutyl group.

    N-(azepan-4-yl)-N-ethylacetamide: Contains an ethyl group in place of the cyclobutyl group.

    N-(azepan-4-yl)-N-propylacetamide: Features a propyl group instead of the cyclobutyl group.

Uniqueness

N-(azepan-4-yl)-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(azepan-4-yl)-N-cyclobutylacetamide involves the reaction of cyclobutylamine with 4-chlorobutyryl chloride to form N-cyclobutyl-4-chlorobutyramide, which is then reacted with sodium azide to form N-cyclobutyl-4-azidobutyramide. The azide group is then reduced using hydrogen gas and palladium on carbon catalyst to form N-cyclobutyl-4-aminobutyramide, which is finally reacted with 1-bromobutane to form the target compound.", "Starting Materials": [ "Cyclobutylamine", "4-chlorobutyryl chloride", "Sodium azide", "Hydrogen gas", "Palladium on carbon catalyst", "1-bromobutane" ], "Reaction": [ "Step 1: Cyclobutylamine is reacted with 4-chlorobutyryl chloride in the presence of a base such as triethylamine to form N-cyclobutyl-4-chlorobutyramide.", "Step 2: N-cyclobutyl-4-chlorobutyramide is then reacted with sodium azide in DMF to form N-cyclobutyl-4-azidobutyramide.", "Step 3: The azide group in N-cyclobutyl-4-azidobutyramide is reduced using hydrogen gas and palladium on carbon catalyst to form N-cyclobutyl-4-aminobutyramide.", "Step 4: N-cyclobutyl-4-aminobutyramide is finally reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form the target compound N-(azepan-4-yl)-N-cyclobutylacetamide." ] }

CAS-Nummer

1804129-47-2

Molekularformel

C12H22N2O

Molekulargewicht

210.32 g/mol

IUPAC-Name

N-(azepan-4-yl)-N-cyclobutylacetamide

InChI

InChI=1S/C12H22N2O/c1-10(15)14(11-4-2-5-11)12-6-3-8-13-9-7-12/h11-13H,2-9H2,1H3

InChI-Schlüssel

WGOYOQVDTMEVLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1CCC1)C2CCCNCC2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.